N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals and agrochemicals
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-7-5-10(18-21-7)12(20)19(2)11-4-3-8(6-9(11)14)13(15,16)17/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWPIVWFKIXNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with a suitable oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine derivatives .
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, while the oxazole ring facilitates its reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]-acetamide: Shares the trifluoromethyl and chloro groups but lacks the oxazole ring, resulting in different reactivity and applications.
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyl-oxazole-3-carboxamide: Similar structure but with variations in the substituents, leading to distinct chemical and biological properties.
Uniqueness
N-[2-chloro-4-(trifluoromethyl)phenyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
